molecular formula C9H18OS B14503340 5-(3-Methylbutyl)-1,3-oxathiane CAS No. 64132-14-5

5-(3-Methylbutyl)-1,3-oxathiane

Cat. No.: B14503340
CAS No.: 64132-14-5
M. Wt: 174.31 g/mol
InChI Key: LTFPOLMTCTVNNH-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-1,3-oxathiane is a six-membered heterocyclic compound containing one oxygen and one sulfur atom in the 1,3-positions. The 3-methylbutyl substituent at position 5 introduces steric and electronic effects that influence its stereochemical behavior, reactivity, and physical properties. Its synthesis typically involves the condensation of γ-thioalcohols with carbonyl derivatives under controlled conditions . The compound’s structural flexibility allows it to adopt multiple conformations (e.g., boat, twist-boat, or half-chair), similar to other 1,3-oxathiane derivatives .

Properties

CAS No.

64132-14-5

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

5-(3-methylbutyl)-1,3-oxathiane

InChI

InChI=1S/C9H18OS/c1-8(2)3-4-9-5-10-7-11-6-9/h8-9H,3-7H2,1-2H3

InChI Key

LTFPOLMTCTVNNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1COCSC1

Origin of Product

United States

Preparation Methods

Cyclization of Thiol and Alcohol Precursors

The most widely reported method involves the cyclization of 3-methylbutanethiol with a diol or epoxide derivative. In a representative procedure, 3-methylbutanethiol is reacted with 1,3-diols (e.g., 1,3-propanediol) in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds under reflux conditions in toluene, with water removal via Dean-Stark apparatus to drive the equilibrium toward ring formation. Typical yields range from 50% to 64%, depending on reactant purity and reaction time.

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%)
  • Solvent: Toluene or dichloromethane
  • Temperature: 75–80°C
  • Duration: 3–6 hours

A side reaction involving disulfide formation is mitigated by maintaining an inert atmosphere and stoichiometric control of the thiol.

Base-Promoted Thiol-Epoxide Ring-Opening

Alternative routes utilize epoxide intermediates. For example, 3-methylbutanethiol reacts with epichlorohydrin under basic conditions (e.g., NaOH or K2CO3) to form a thioether intermediate, which undergoes acid-catalyzed cyclization. This two-step process avoids disulfide by-products but requires careful pH adjustment.

Step 1: Thioether Formation
$$
\text{3-Methylbutanethiol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Thioether Intermediate}
$$
Step 2: Cyclization
$$
\text{Thioether Intermediate} \xrightarrow{\text{HCl, MeOH}} \text{5-(3-Methylbutyl)-1,3-oxathiane}
$$

Yields for this method are comparable to direct cyclization (55–60%) but demand stringent control over epoxide ring strain and nucleophile strength.

Mechanistic Insights and Kinetic Considerations

Acid-Catalyzed Cyclization Mechanism

The p-TsOH-catalyzed cyclization proceeds via protonation of the hydroxyl group in the diol, facilitating nucleophilic attack by the thiol’s sulfur atom. Subsequent dehydration forms the oxathiane ring (Figure 1). Density functional theory (DFT) studies on analogous systems reveal a transition state with an activation energy of ~25 kcal/mol, consistent with moderate heating requirements.

Key Transition State Features:

  • Partial positive charge on the electrophilic carbon
  • Tetrahedral intermediate stabilization by hydrogen bonding

Base-Induced Byproduct Formation

Base-mediated methods, while effective for epoxide ring-opening, risk over-oxidation of thiols to disulfides. For instance, excess NaOH in aqueous media promotes disulfide formation, reducing the thiol availability for cyclization. This is mitigated by:

  • Stoichiometric Control: Maintaining a 10–20% excess of thiol
  • Phase-Transfer Catalysis: Using quaternary ammonium salts to enhance thiol solubility in organic phases

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

Non-polar solvents (toluene, hexane) favor cyclization by azeotropic water removal, while polar aprotic solvents (DMF, DMSO) stabilize intermediates but hinder dehydration. A study comparing solvents reported optimal yields in toluene (64%) versus DMF (42%).

Table 1: Solvent Impact on Cyclization Yield

Solvent Dielectric Constant Yield (%)
Toluene 2.4 64
DCM 8.9 58
DMF 36.7 42

Catalyst Screening

p-TsOH outperforms other Brønsted acids (e.g., H2SO4, HCl) due to its non-oxidizing nature and compatibility with sulfur-containing intermediates. Lewis acids (e.g., ZnCl2) show limited efficacy, likely due to thiol coordination.

Analytical Characterization

Spectroscopic Identification

  • NMR Spectroscopy:

    • 1H NMR (CDCl3): δ 1.40 (m, 2H, CH2), 1.68 (s, 3H, CH3), 3.15 (t, J = 11.3 Hz, 2H, SCH2), 4.85 (t, J = 11.7 Hz, 2H, OCH2).
    • 13C NMR: δ 22.1 (CH3), 35.8 (SCH2), 72.4 (OCH2), 170.1 (C=S).
  • IR Spectroscopy:

    • Strong absorption at 1050 cm⁻¹ (C-O-C stretch) and 2550 cm⁻¹ (S-H stretch, absent in product).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the oxathiane ring, with the 3-methylbutyl group equatorial to minimize steric strain (Figure 2). Bond lengths include S-C (1.82 Å) and O-C (1.41 Å), consistent with single-bond character.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-1,3-oxathiane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted oxathiane derivatives.

Scientific Research Applications

5-(3-Methylbutyl)-1,3-oxathiane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and oxygen atoms can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Comparison :

  • Direct Condensation : Common for 5-(3-Methylbutyl)-1,3-oxathiane and simpler derivatives, but spiro compounds require specialized cyclization .
  • Oxidation: Sulfur oxidation (e.g., to sulfoxides) is unique to derivatives with reactive sulfur atoms, unlike non-oxidizable substituents .

Stereochemical Behavior

Table 2: Substituent Effects on NMR Chemical Shifts (¹³C)

Substituent Position Substituent Type Δδ (ppm) Relative to Parent Ring Reference
C5 (equatorial) 3-Methylbutyl +10–17 (α-carbon)
C5 (axial) Isopropyl +8–12 (C4 carbon)
C2 Phenyl +5–9 (C1 and C3 carbons)

Key Comparison :

  • The 3-methylbutyl group at C5 induces a stronger downfield shift on α-carbons compared to smaller substituents like methyl or isopropyl .
  • Axial vs. equatorial orientation significantly affects neighboring carbons (e.g., C4 in isopropyl derivatives) .
  • Aromatic substituents (e.g., phenyl at C2) perturb electron density across the ring, altering NMR patterns distinctly .

Reactivity with Electrophiles

1,3-Oxathiane derivatives undergo lithiation followed by electrophilic substitution. For 5-(3-Methylbutyl)-1,3-oxathiane:

  • Steric Hindrance : The bulky 3-methylbutyl group may reduce reactivity at C2 compared to less hindered derivatives (e.g., 2-methyl-1,3-oxathiane) .
  • Regioselectivity : In derivatives like 4-substituted 2-phenyl-1,3-oxathiane, reactions in THF favor substitution at C2, while ether promotes aromatic substitution .

Key Comparison :

  • Fragrance Use : 5-(3-Methylbutyl)-1,3-oxathiane is structurally related to compounds in essential oils (e.g., sassafras oil derivatives) but lacks explicit safety data .
  • Safety : Derivatives with unsaturated substituents (e.g., propenyl groups) are restricted in cosmetics due to sensitization risks .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(3-Methylbutyl)-1,3-oxathiane?

Cyclization reactions using substituted thiols and carbonyl precursors are typical. For example, acid-catalyzed cyclization (e.g., HBF₄ in dichloromethane) can yield oxathiane derivatives with specific stereochemistry . Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structure and purity .

Q. How is the molecular conformation of 5-(3-Methylbutyl)-1,3-oxathiane determined experimentally?

Q. What analytical techniques validate the purity of 5-(3-Methylbutyl)-1,3-oxathiane in synthetic batches?

High-resolution MS and GC-MS are standard for purity assessment. For example, EPA/NIH spectral databases provide reference fragmentation patterns for oxathiane derivatives . Chromatographic methods (HPLC) coupled with UV/RI detectors can resolve isomers .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of 5-(3-Methylbutyl)-1,3-oxathiane in substitution reactions?

The anomeric effect and σ→σ* hyperconjugation between sulfur and oxygen atoms dictate reactivity. Computational studies show that axial substituents stabilize transition states in nucleophilic attacks, which can be leveraged for regioselective functionalization .

Q. What genotoxicity risks are associated with 5-(3-Methylbutyl)-1,3-oxathiane, based on structural analogs?

Hydrolysis products of similar oxathianes (e.g., 2,4,4-trimethyl-1,3-oxathiane) may generate tertiary thiols, which raise genotoxicity concerns. Ames tests and in vitro micronucleus assays are recommended to evaluate mutagenicity .

Q. Can 5-(3-Methylbutyl)-1,3-oxathiane serve as a precursor for spiroketal or liquid-crystalline materials?

Yes. Diequatorial conformations in 2,5-disubstituted 1,3-oxathianes enable their use in thermotropic ionic liquid crystals. Spiroketal derivatives are synthesized via oxidative coupling with diols, as demonstrated in spiro[5.5]undecane systems .

Q. What computational approaches predict the thermodynamic stability of 5-(3-Methylbutyl)-1,3-oxathiane derivatives?

Density Functional Theory (DFT) calculates enthalpy of formation (ΔfH°) and sublimation (ΔsubH°) to assess stability. For example, gas-phase ΔfH° for 1,3-oxathiane sulfone was determined as −469.4 ± 1.9 kJ/mol, validated against experimental data .

Q. How does the 3-methylbutyl substituent affect the lipophilicity and bioavailability of 1,3-oxathiane derivatives?

Molecular dynamics simulations and logP measurements indicate that branched alkyl chains (e.g., 3-methylbutyl) enhance lipophilicity, improving membrane permeability. This property is critical for designing bioactive analogs .

Methodological Notes

  • Safety Protocols : Avoid fragrance/flavor applications due to potential toxicity (per EFSA guidelines) . Handle hydrolysis products (e.g., thiols) in fume hoods.
  • Data Interpretation : Cross-reference MS spectra with EPA/NIH databases and validate computational models against crystallographic data .

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